Home > Products > Screening Compounds P135163 > 7,8-epoxy-17S-HDHA
7,8-epoxy-17S-HDHA -

7,8-epoxy-17S-HDHA

Catalog Number: EVT-1589335
CAS Number:
Molecular Formula: C22H30O4
Molecular Weight: 358.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(4Z,9E,11E,13Z,15E,17S,19Z)-7,8-epoxy-17-hydroxydocosahexaenoic acid is a polyunsaturated fatty acid that is (4Z,9E,11E,13Z,15E,19Z)-docosahexaenoic acid having an epoxy group across positions 7 and 8 as well as a hydroxy substituent at the 17S-position. It is an epoxy fatty acid, a long-chain fatty acid and a hydroxy polyunsaturated fatty acid. It is a conjugate acid of a (4Z,7E,9E,11E,13Z,15E,17S,19Z)-7,8-epoxy-17-hydroxydocosahexaenoate.
Overview

7,8-epoxy-17S-hydroxy-docosahexaenoic acid is a specialized pro-resolving mediator derived from docosahexaenoic acid, a prominent omega-3 fatty acid. This compound plays a significant role in resolving inflammation and promoting tissue repair following injury. It is part of a larger class of bioactive lipid mediators that are crucial for maintaining homeostasis in response to cellular stress and inflammation.

Source

The primary source of 7,8-epoxy-17S-hydroxy-docosahexaenoic acid is docosahexaenoic acid, which is predominantly found in marine oils, particularly fish oil. Upon enzymatic conversion through lipoxygenases, docosahexaenoic acid undergoes various transformations leading to the production of several resolvins, including 7,8-epoxy-17S-hydroxy-docosahexaenoic acid.

Classification

7,8-epoxy-17S-hydroxy-docosahexaenoic acid belongs to the class of compounds known as oxylipins, which are oxygenated derivatives of polyunsaturated fatty acids. More specifically, it is categorized under specialized pro-resolving mediators that facilitate the resolution phase of inflammation.

Synthesis Analysis

Methods

The synthesis of 7,8-epoxy-17S-hydroxy-docosahexaenoic acid can be achieved through several methods involving enzymatic and chemical reactions. One prominent method involves using lipoxygenases to catalyze the oxidation of docosahexaenoic acid, resulting in hydroperoxy intermediates that are subsequently converted into epoxy derivatives.

Technical Details

  1. Enzymatic Synthesis: The initial step involves the conversion of docosahexaenoic acid to 17S-hydroperoxy-docosahexaenoic acid through the action of 15-lipoxygenase. This hydroperoxide can then undergo further transformations via 5-lipoxygenase to yield 7,8-epoxy-17S-hydroxy-docosahexaenoic acid.
  2. Chemical Synthesis: Alternative synthetic routes may utilize chemical reagents to achieve similar transformations. For example, employing epoxidation reactions with peracids or using transition metal-catalyzed reactions can facilitate the formation of the epoxy group.
Molecular Structure Analysis

Structure

The molecular structure of 7,8-epoxy-17S-hydroxy-docosahexaenoic acid features a long carbon chain typical of fatty acids, with a hydroxyl group at the 17th carbon and an epoxy group between the 7th and 8th carbons.

Data

  • Molecular Formula: C22H34O3
  • Molecular Weight: Approximately 346.5 g/mol
  • Structural Representation: The compound can be represented as follows:
C22H34O3\text{C}_{22}\text{H}_{34}\text{O}_{3}
Chemical Reactions Analysis

Reactions

The formation of 7,8-epoxy-17S-hydroxy-docosahexaenoic acid involves several key reactions:

  1. Lipoxygenation: The conversion of docosahexaenoic acid into hydroperoxides via lipoxygenase enzymes.
  2. Epoxidation: Hydroperoxides undergo further enzymatic or chemical transformations to form epoxy derivatives.

Technical Details

In laboratory settings, these reactions can be monitored using high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to analyze the formation and purity of the synthesized compound.

Mechanism of Action

Process

The mechanism by which 7,8-epoxy-17S-hydroxy-docosahexaenoic acid exerts its effects primarily involves modulating inflammatory responses. It acts by binding to specific receptors on immune cells, promoting apoptosis in neutrophils and enhancing macrophage activity to clear apoptotic cells and debris.

Data

Studies indicate that this compound can significantly reduce pro-inflammatory cytokines while promoting anti-inflammatory pathways, thereby facilitating tissue repair and resolution of inflammation.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a viscous liquid or oil.
  • Solubility: Soluble in organic solvents such as ethanol and chloroform but poorly soluble in water.

Chemical Properties

  • Stability: Sensitive to heat and light; should be stored in dark containers at low temperatures.
  • Reactivity: Reacts with nucleophiles due to the presence of the epoxy group, which can open under certain conditions leading to various derivatives.
Applications

Scientific Uses

7,8-epoxy-17S-hydroxy-docosahexaenoic acid has garnered attention for its potential therapeutic applications:

  1. Anti-inflammatory Agent: Used in research related to chronic inflammatory diseases such as arthritis and cardiovascular diseases.
  2. Tissue Repair: Investigated for its role in promoting healing processes post-injury.
  3. Metabolic Regulation: Studies suggest it may help regulate lipid metabolism and improve insulin sensitivity in metabolic disorders.
Biosynthesis and Metabolic Pathways

Enzymatic Oxygenation Cascades Involving 15-LOX and 5-LOX

The biosynthesis of 7,8-epoxy-17S-hydroxy-4Z,9E,11E,13Z,15E,19Z-docosahexaenoic acid (7,8-epoxy-17S-HDHA) initiates with the omega-3 fatty acid docosahexaenoic acid (DHA). This process requires sequential enzymatic reactions by two key lipoxygenases (LOX):

  • 15-LOX (ALOX15): Oxygenates DHA at carbon 17, forming the unstable intermediate 17S-hydroperoxy-DHA (17S-HpDHA) [1] [8].
  • 5-LOX (ALOX5): Acts on 17S-HpDHA to generate the 7,8-epoxide intermediate. This involves stereoselective dehydrogenation, forming the characteristic trans-epoxide bridge between carbons 7–8 [1] [3].

Table 1: Key Enzymes in 7,8-Epoxy-17S-HDHA Biosynthesis

EnzymeIsoformReactionProduct
15-LOXALOX15/15BC17 oxygenation17S-HpDHA
5-LOXALOX5Epoxidation at C7–C87,8-Epoxy-17S-HDHA
LTA4 HydrolaseHydrolysisResolvin D1/D2

This cascade occurs predominantly in human leukocytes and vascular cells, where 5-LOX translocates from the nucleus to the cytoplasm to access 17S-HpDHA [2] [6].

Epoxidation Mechanisms in Polyunsaturated Fatty Acid Metabolism

Epoxidation is a critical chemical strategy for storing potential energy in polyunsaturated fatty acids (PUFAs):

  • Electrophilic Attack: 5-LOX abstracts a hydrogen atom from C7 of 17S-HpDHA, generating a carbon-centered radical. Molecular oxygen addition at C8 forms a peroxyl radical, which cyclizes to create the 7,8(S,S)-epoxide with cis stereochemistry [1] [3].
  • Energy Storage: The strained three-membered epoxide ring retains the reactivity of the hydroperoxide precursor, enabling downstream hydrolysis to diols or enzymatic conversion to resolvins [3] [5].
  • Stereochemical Precision: Asymmetric epoxidation via Sharpless catalysis or enzymatic mechanisms ensures the S,S configuration, which is essential for bioactivity [1]. Non-enzymatic hydrolysis in aqueous environments yields racemic dihydroxy products lacking pro-resolving functions [5].

Role as a Precursor in Specialized Pro-Resolving Mediator (SPM) Biosynthesis

7,8-Epoxy-17S-HDHA is a pivotal branch-point intermediate in the biosynthesis of D-series resolvins and conjugates:

  • Resolvin D1/D2: Leukotriene A4 hydrolase (LTA4H) hydrolyzes the epoxide at C8 or C7, yielding RvD1 (7S,8R,17S-trihydroxy-4Z,9E,11E,13Z,15E,19Z-DHA) or RvD2 (7S,16R,17S-trihydroxy-4Z,8E,10Z,12E,14E,19Z-DHA) [4] [8].
  • Cysteinyl Conjugates (RCTRs): Glutathione S-transferases catalyze nucleophilic addition of glutathione (or its metabolites) to the epoxide ring, forming RCTR1–3, which promote tissue regeneration [1] [6].
  • Structure-Activity Relationship: The S,S-epoxide configuration dictates stereoselective conversion to bioactive mediators. For example, synthetic 7,8-epoxy-17S-HDHA treated with cysteine yields RCTR1 identical to endogenous material [1].

Genetic and Environmental Regulation of Endogenous Production

Endogenous levels of 7,8-epoxy-17S-HDHA are modulated by multiple factors:

  • Genetic Polymorphisms: Variants in ALOX5 (e.g., promoter repeats) and ALOX15 alter enzyme activity, reducing epoxide synthesis. Mutations in LTA4H also impair resolvin production from the epoxide precursor [8].
  • Dietary Omega-3: High DHA intake elevates substrate availability, enhancing 7,8-epoxy-17S-HDHA synthesis. Human trials show 2–3-fold increases in plasma resolvins after DHA supplementation [6].
  • Inflammatory Microenvironment: Hypoxia triggers endothelial cell production of 17S-HpDHA. Cytokines (e.g., TNF-α) and damage-associated molecular patterns (DAMPs) further stimulate 5-LOX translocation in leukocytes [2] [4].
  • Pharmacological Modulators: Aspirin acetylates COX-2, enabling 17R-HpDHA synthesis, but standard NSAIDs do not directly affect LOX cascades. Soluble epoxide hydrolase (sEH) inhibitors may stabilize epoxy-fatty acids but show lower affinity for 7,8-epoxy-17S-HDHA than other epoxides [5] [7].

Properties

Product Name

7,8-epoxy-17S-HDHA

IUPAC Name

(Z)-6-[3-[(1E,3E,5Z,7E,9S,11Z)-9-hydroxytetradeca-1,3,5,7,11-pentaenyl]oxiran-2-yl]hex-4-enoic acid

Molecular Formula

C22H30O4

Molecular Weight

358.5 g/mol

InChI

InChI=1S/C22H30O4/c1-2-3-9-14-19(23)15-10-6-4-5-7-11-16-20-21(26-20)17-12-8-13-18-22(24)25/h3-12,15-16,19-21,23H,2,13-14,17-18H2,1H3,(H,24,25)/b6-4-,7-5+,9-3-,12-8-,15-10+,16-11+/t19-,20?,21?/m0/s1

InChI Key

BOFBVWROGCPAFH-VEYGSZKMSA-N

Canonical SMILES

CCC=CCC(C=CC=CC=CC=CC1C(O1)CC=CCCC(=O)O)O

Isomeric SMILES

CC/C=C\C[C@@H](/C=C/C=C\C=C\C=C\C1C(O1)C/C=C\CCC(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.